molecular formula C10H15FN2 B15095494 n'-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine

n'-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine

Cat. No.: B15095494
M. Wt: 182.24 g/mol
InChI Key: YGMAWAAJCMEEHR-UHFFFAOYSA-N
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Description

n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine is an organic compound that features a fluorinated phenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine typically involves the reaction of 2-fluoroaniline with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-fluoroaniline, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 2-fluoroaniline is first reacted with formaldehyde to form an intermediate, which is then treated with dimethylamine to yield n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the production of n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2-fluoro-phenyl)-benzamide
  • 2-(4-Fluoro-phenyl)-ethylamine
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

n’-(2-Fluoro-phenyl)-n,n-dimethyl-ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both fluorine and dimethylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

N-(2-fluorophenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H15FN2/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3

InChI Key

YGMAWAAJCMEEHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=CC=C1F

Origin of Product

United States

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